Methyl 3-(2-(3-acetylphenoxy)ethoxy)benzoate Methyl 3-(2-(3-acetylphenoxy)ethoxy)benzoate
Brand Name: Vulcanchem
CAS No.: 937601-96-2
VCID: VC2471316
InChI: InChI=1S/C18H18O5/c1-13(19)14-5-3-7-16(11-14)22-9-10-23-17-8-4-6-15(12-17)18(20)21-2/h3-8,11-12H,9-10H2,1-2H3
SMILES: CC(=O)C1=CC(=CC=C1)OCCOC2=CC=CC(=C2)C(=O)OC
Molecular Formula: C18H18O5
Molecular Weight: 314.3 g/mol

Methyl 3-(2-(3-acetylphenoxy)ethoxy)benzoate

CAS No.: 937601-96-2

Cat. No.: VC2471316

Molecular Formula: C18H18O5

Molecular Weight: 314.3 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(2-(3-acetylphenoxy)ethoxy)benzoate - 937601-96-2

Specification

CAS No. 937601-96-2
Molecular Formula C18H18O5
Molecular Weight 314.3 g/mol
IUPAC Name methyl 3-[2-(3-acetylphenoxy)ethoxy]benzoate
Standard InChI InChI=1S/C18H18O5/c1-13(19)14-5-3-7-16(11-14)22-9-10-23-17-8-4-6-15(12-17)18(20)21-2/h3-8,11-12H,9-10H2,1-2H3
Standard InChI Key HESYPUBGQJIVBK-UHFFFAOYSA-N
SMILES CC(=O)C1=CC(=CC=C1)OCCOC2=CC=CC(=C2)C(=O)OC
Canonical SMILES CC(=O)C1=CC(=CC=C1)OCCOC2=CC=CC(=C2)C(=O)OC

Introduction

Chemical Structure and Identification

Methyl 3-(2-(3-acetylphenoxy)ethoxy)benzoate is a benzoate derivative featuring a complex structure with multiple functional groups. Based on structural analysis, this compound contains a methyl benzoate group with the carboxyl at the 3-position, connected via an ethoxy linker to a phenoxy group bearing an acetyl substituent at the 3-position. This configuration distinguishes it from its well-documented isomer, Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate, where the acetyl group is positioned at the 4-position of the phenoxy ring.

Structural Characteristics

The molecular formula of Methyl 3-(2-(3-acetylphenoxy)ethoxy)benzoate is C₁₈H₁₈O₅, identical to its 4-acetyl isomer. The compound features several key functional groups:

  • A methyl benzoate moiety

  • An ethoxy linker (-OCH₂CH₂O-)

  • A phenoxy group with an acetyl substituent at the 3-position

Predicted Physical Properties

Based on structural similarity to its isomer, the following physical properties can be anticipated:

PropertyPredicted ValueBasis for Prediction
Molecular Weight314.3 g/molIdentical to 4-acetyl isomer
XLogP3Approximately 3.1Based on 4-acetyl isomer data
Hydrogen Bond Donors0Based on functional group analysis
Hydrogen Bond Acceptors5Oxygen atoms in structure
Rotatable Bond Count8Based on structural analysis

Comparative Analysis with 4-Acetyl Isomer

The 4-acetyl isomer, Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate, has been well-characterized with a CAS number of 937601-97-3 . This compound has established chemical properties that can inform our understanding of the 3-acetyl isomer.

Structural Differences

The key difference between the two isomers lies in the position of the acetyl group on the phenoxy ring:

  • In the 4-acetyl isomer: The acetyl group is in the para position

  • In the 3-acetyl isomer: The acetyl group is in the meta position

This positional difference would likely result in subtle variations in electronic distribution, affecting reactivity and intermolecular interactions.

Impact of Structural Variation

The position of substituents on aromatic rings can significantly influence a compound's properties. Meta-substituted compounds (as in the 3-acetyl isomer) typically exhibit different electronic effects compared to para-substituted compounds (as in the 4-acetyl isomer). These differences may manifest in:

  • Altered dipole moments

  • Different crystallization behavior

  • Variations in solubility profiles

  • Modified reactivity patterns

  • Changes in spectroscopic properties

Hazard CategoryClassificationHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
STOT-SE (Respiratory)Category 3H335: May cause respiratory irritation

Recommended Precautions

When handling this compound, the following precautionary measures should be implemented:

  • Wear appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection

  • Use in well-ventilated areas to minimize inhalation risks

  • Avoid contact with skin, eyes, and clothing

  • Implement proper storage protocols away from incompatible materials

  • Follow standard laboratory safety procedures for chemical handling

Reaction StepPossible ConditionsExpected Yield
EtherificationBase (KOH/K₂CO₃), polar aprotic solvent, 60-80°C75-85%
EsterificationMethanol, acid catalyst, reflux conditions80-90%
PurificationCrystallization from appropriate solvent systemVaries

Future Research Directions

Comparative Studies

Future research could benefit from direct comparative studies between the 3-acetyl and 4-acetyl isomers to establish:

  • Relative stability

  • Reactivity differences

  • Spectroscopic property variations

  • Potential differences in application suitability

Synthesis Optimization

Development of efficient synthetic routes specifically for Methyl 3-(2-(3-acetylphenoxy)ethoxy)benzoate would be valuable for:

  • Enabling access to pure material for testing

  • Establishing scalable production methods

  • Creating a platform for derivative synthesis

  • Supporting structure-activity relationship studies

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